molecular formula C8H17NO B1305268 1-Dimethylamino-2-methylpentan-3-one CAS No. 51690-03-0

1-Dimethylamino-2-methylpentan-3-one

Cat. No. B1305268
CAS RN: 51690-03-0
M. Wt: 143.23 g/mol
InChI Key: QVWGKOYVOZJNRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-Dimethylamino-2-methylpentan-3-one” involves the reaction of 3-pentanone with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under mild conditions and results in the formation of "1-Dimethylamino-2-methylpentan-3-one".


Molecular Structure Analysis

The molecular formula of “1-Dimethylamino-2-methylpentan-3-one” is C8H17NO . The InChI code is 1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 .


Chemical Reactions Analysis

“1-Dimethylamino-2-methylpentan-3-one” acts as a nucleophilic catalyst that facilitates the reaction by stabilizing the intermediate complex.


Physical And Chemical Properties Analysis

“1-Dimethylamino-2-methylpentan-3-one” has a molecular weight of 143.23 g/mol . It is a liquid at room temperature . The storage temperature is between 2-8°C . The boiling point is 59-61 °C (Press: 10 Torr) and the density is 0.8579 g/cm3 .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is employed in the development of analytical methods for the analysis of nucleophiles and synthetic reactions . It’s particularly useful in the acidic hydrolysis process, where it yields N,N-dimethylamine upon degradation, which can be quantified and analyzed.

Chiral Compound Studies

As a chiral compound, 1-Dimethylamino-2-methylpentan-3-one offers a unique perspective in the study of chirality in chemical reactions . Research in this area can lead to advancements in understanding how chiral molecules interact with biological systems, which is crucial for drug development and other applications.

Safety and Handling Research

Research into the safe handling and storage of 1-Dimethylamino-2-methylpentan-3-one is crucial due to its classification as an irritant . Studies focus on establishing protocols to prevent exposure and manage risks associated with its use in laboratory settings.

Safety and Hazards

“1-Dimethylamino-2-methylpentan-3-one” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements are H317-H319 . Precautionary statements include P280-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(dimethylamino)-2-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWGKOYVOZJNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388851
Record name 1-dimethylamino-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-2-methylpentan-3-one

CAS RN

51690-03-0
Record name 1-dimethylamino-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethylamino)-2-methyl-3-pentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1-Dimethylamino-2-methylpentan-3-one of interest in analgesic drug development?

A1: 1-Dimethylamino-2-methylpentan-3-one serves as a crucial building block in synthesizing alkylaminoalkylnaphthalene derivatives, particularly compound 3 (1-ethyl-1-hydroxy-1-[2-(6-hydroxynaphthyl)]-2-methyl-3- dimethylaminopropane) []. This compound exhibits promising opioid-like analgesic properties, including μ-selective ligand competition and enkephalin hydrolyzing enzyme inhibition [].

Q2: How does the stereochemistry of 1-Dimethylamino-2-methylpentan-3-one-derived compounds affect their analgesic activity?

A2: 1-Dimethylamino-2-methylpentan-3-one possesses two chiral centers, allowing for the existence of diastereomers and enantiomers. Research has shown that the binding of opioid-like analgesics to their target receptors is stereoselective []. Specifically, the (+)-(1R,2R)-enantiomer of compound 3, derived from the corresponding enantiomer of 1-Dimethylamino-2-methylpentan-3-one, demonstrates significantly greater analgesic potency compared to its racemic counterpart or the (1S,2S)-enantiomer []. This highlights the importance of stereochemical control in synthesizing these analgesic compounds to optimize their activity.

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